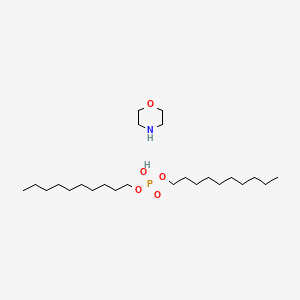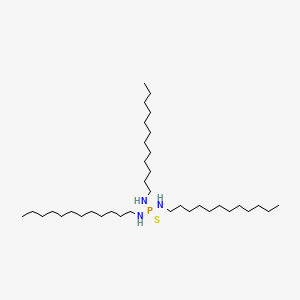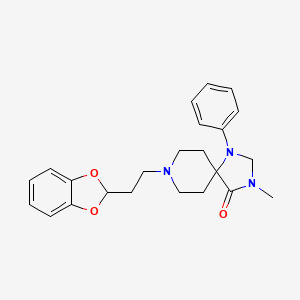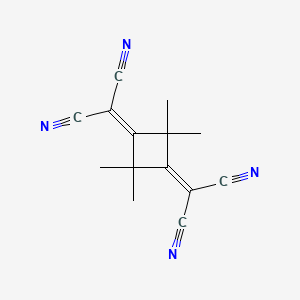
Bis(2-hydroxyhexadecyl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyhexadecyl) hydrogen phosphate: is a chemical compound with the molecular formula C32H67O6P and a molecular weight of 578.8 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of bis(2-hydroxyhexadecyl) hydrogen phosphate typically involves the reaction of 2-hydroxyhexadecanol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as mixing, heating, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: : Bis(2-hydroxyhexadecyl) hydrogen phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and phosphate groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as or can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like or can be employed to reduce the phosphate group.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: : Bis(2-hydroxyhexadecyl) hydrogen phosphate is used as a surfactant and emulsifying agent in various chemical formulations. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: : In biological research, this compound is utilized as a membrane mimic to study the interactions of proteins and lipids. It is also employed in the preparation of liposomes for drug delivery applications.
Medicine: drug formulation and delivery systems . Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs and improving their bioavailability.
Industry: : In industrial applications, this compound is used in the production of cosmetics , personal care products , and lubricants . Its surfactant properties make it valuable in formulations requiring stable emulsions and enhanced product performance.
Mécanisme D'action
The mechanism of action of bis(2-hydroxyhexadecyl) hydrogen phosphate involves its interaction with lipid bilayers and membrane proteins . The hydroxyl and phosphate groups facilitate hydrogen bonding and electrostatic interactions , which contribute to its emulsifying and stabilizing properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) hydrogen phosphate: Similar in structure but with shorter alkyl chains, leading to different physical properties and applications.
Di(2-ethylhexyl) phosphate: Another related compound with distinct uses in solvent extraction and plasticizer production .
Uniqueness: : Bis(2-hydroxyhexadecyl) hydrogen phosphate stands out due to its longer alkyl chains and hydroxyl groups , which enhance its emulsifying and stabilizing capabilities. This makes it particularly valuable in applications requiring high stability and compatibility with biological systems .
Propriétés
Numéro CAS |
85099-11-2 |
|---|---|
Formule moléculaire |
C32H67O6P |
Poids moléculaire |
578.8 g/mol |
Nom IUPAC |
bis(2-hydroxyhexadecyl) hydrogen phosphate |
InChI |
InChI=1S/C32H67O6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(33)29-37-39(35,36)38-30-32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30H2,1-2H3,(H,35,36) |
Clé InChI |
XDMARPMWIHTFGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(COP(=O)(O)OCC(CCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


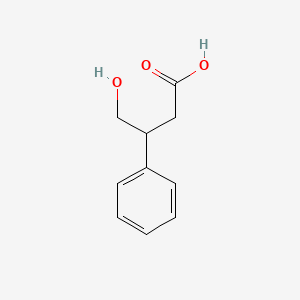
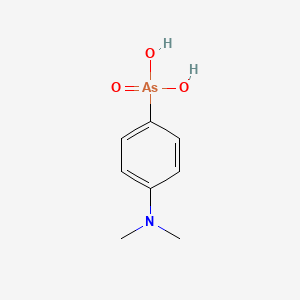
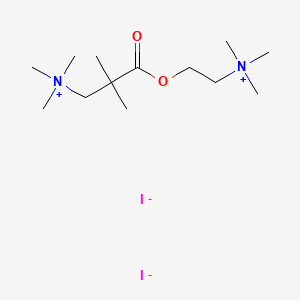


![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)

